

4,6-dichloro-5-fluoropyrimidine CAS number

213265-83-9

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Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760

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An In-depth Technical Guide to **4,6-dichloro-5-fluoropyrimidine** (CAS: 213265-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-5-fluoropyrimidine is a halogenated heterocyclic organic compound.^[1] Identified by the CAS number 213265-83-9, this compound features a pyrimidine ring structure substituted with two chlorine atoms at positions 4 and 6, and a fluorine atom at position 5.^[1] Its unique arrangement of functional groups provides reactive sites that are highly valuable for further chemical transformations, establishing it as a critical intermediate and versatile building block in organic synthesis.^{[1][2]}

Primarily, **4,6-dichloro-5-fluoropyrimidine** serves as a key precursor in the development of pharmaceuticals and agrochemicals.^{[2][3][4]} The presence and position of its halogen substituents significantly influence its reactivity, making it an important component in the synthesis of more complex, biologically active molecules, such as kinase inhibitors.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, safety, and handling protocols.

Physical and Chemical Properties

The physical and chemical properties of **4,6-dichloro-5-fluoropyrimidine** are summarized below. The compound is typically a colorless oil or a white to off-white solid.^{[1][3]} It is slightly

soluble in water but shows good solubility in common organic solvents.[1][3][4][5]

Property	Value	Source(s)
Molecular Formula	C ₄ HCl ₂ FN ₂	[4][6][7]
Molecular Weight	166.97 g/mol	[6][7]
Appearance	Amber/colorless oil or solid	[1][3][5]
Boiling Point	35°C @ 1 torr; 50-60°C @ 14 mmHg	[3][4][5]
Density	1.605 ± 0.06 g/cm ³ (Predicted)	[5][8]
Flash Point	91°C (196°F)	[4][5]
pKa	-5.42 ± 0.26 (Predicted)	[5]
Storage Temperature	2-8°C, Inert atmosphere	[5]
Water Solubility	Slightly soluble	[3][4][5]
IUPAC Name	4,6-dichloro-5-fluoropyrimidine	[7]
InChI Key	DGMIGAHDDPJOPN-UHFFFAOYSA-N	[4][7]
SMILES	C1=NC(=C(C(=N1)Cl)F)Cl	[6]

Spectroscopic Data

Spectroscopic data for **4,6-dichloro-5-fluoropyrimidine** is available for structure confirmation and analysis.

- ¹H NMR (400 MHz, DMSO-d6): δ 8.8 (s, 1H).[3]
- Other spectroscopic data such as ¹³C NMR, IR, and MS are also available from various chemical suppliers.[9][10]

Synthesis and Experimental Protocols

The synthesis of **4,6-dichloro-5-fluoropyrimidine** is typically achieved through a two-step process starting from diethyl fluoroacetate or a similar precursor.[11][12][13]

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

This step involves the cyclization of a fluorinated starting material with formamidine acetate in the presence of a strong base.[11]

Experimental Protocol:

- Add sodium methoxide (2.0 mol) and methanol (1200 mL) to a 2000 mL reaction flask.[11]
- Add formamidine acetate (2.0 mol) to the mixture and heat to reflux.[11]
- Add diethyl fluoroacetate (1.0 mol) dropwise over approximately 1 hour.[11]
- Maintain the reaction at reflux for 8 hours.[11]
- After the reaction is complete, distill off the methanol under reduced pressure.[11]
- Dissolve the residue in 1000 mL of water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.[11]
- Filter the solid and dry it in a vacuum at 80°C to yield 4,6-dihydroxy-5-fluoropyrimidine.[11]

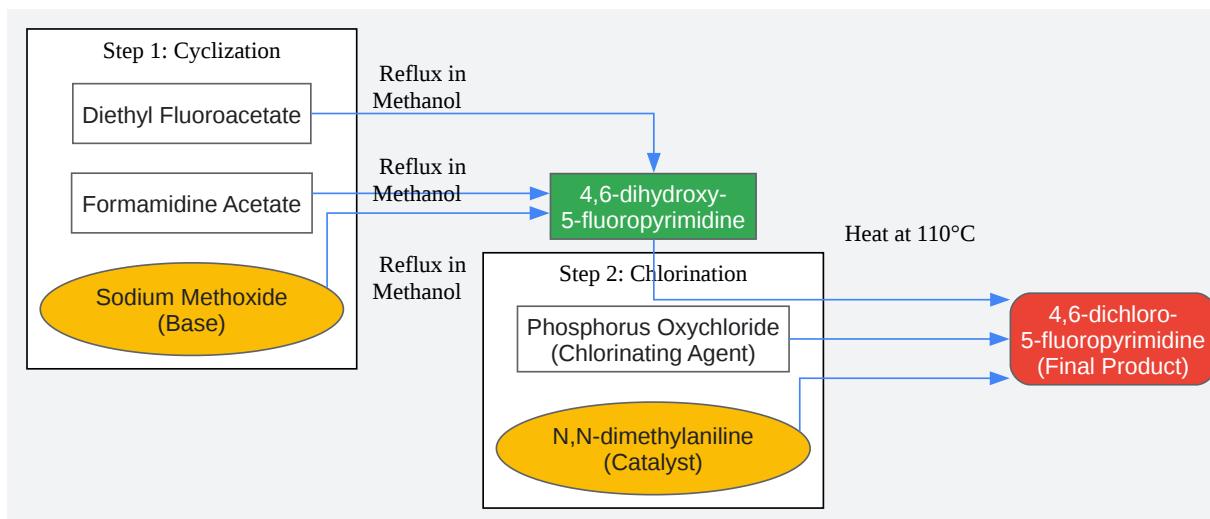
Step 2: Chlorination to 4,6-dichloro-5-fluoropyrimidine

The intermediate dihydroxy-pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl_3).[3][13]

Experimental Protocol:

- To a slurry of 5-fluoropyrimidine-4,6-diol (2.125 mol) in a 2 L three-necked round-bottomed flask, slowly add phosphorus oxychloride (6.376 mol) at room temperature.[3]
- Slowly add N,N-dimethylaniline (0.638 mol) to the slurry via an addition funnel. The reaction is exothermic.[3]
- Heat the reaction mixture to 110°C and stir for 6 hours.[3]

- After cooling, the excess phosphorus oxychloride can be distilled off.[13]
- The reaction mixture is carefully poured onto crushed ice.[3]
- The aqueous layer is extracted with dichloromethane (2 x 2 L).[3]
- The combined organic layers are washed sequentially with cold 6 N hydrochloric acid and saturated sodium bicarbonate solution.[3]
- Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford **4,6-dichloro-5-fluoropyrimidine** as an oil.[3]
- Further purification can be achieved by vacuum distillation.[3]



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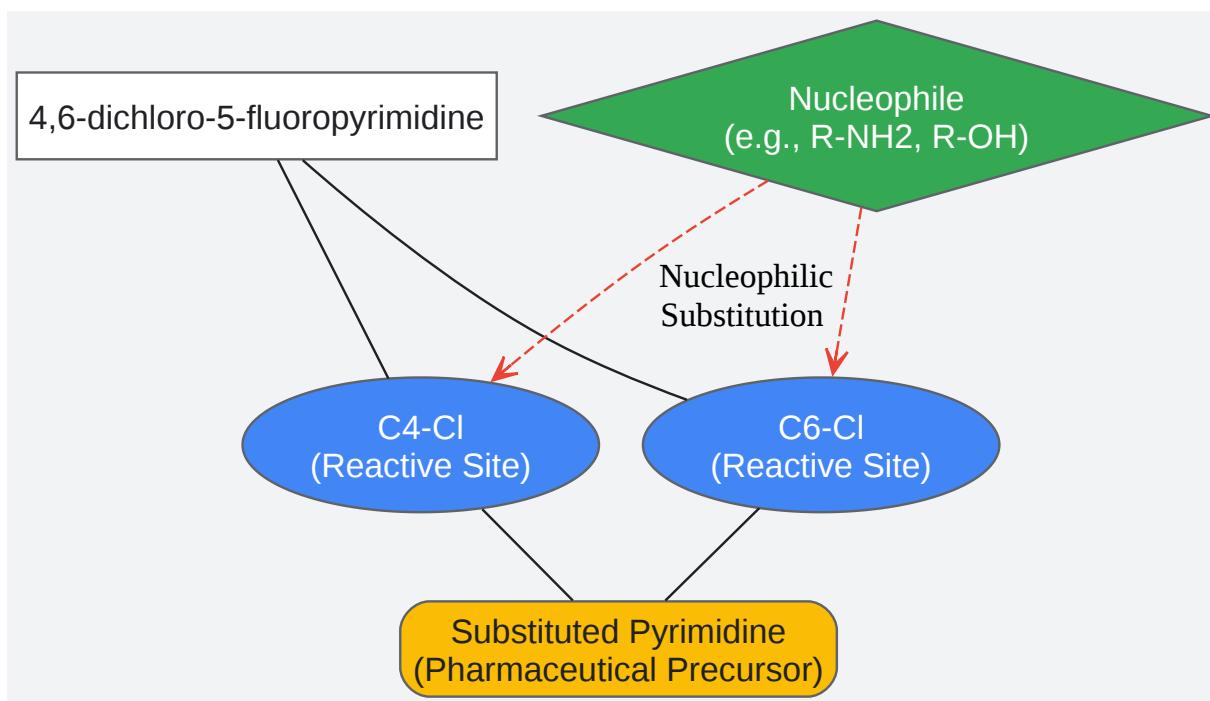
Synthesis workflow for **4,6-dichloro-5-fluoropyrimidine**.

Applications in Research and Development

4,6-dichloro-5-fluoropyrimidine is a valuable intermediate for pharmaceuticals.[3][4] The two chlorine atoms on the pyrimidine ring are effective leaving groups, making them susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, which is a cornerstone of combinatorial chemistry and drug discovery.

While specific drug pathways involving this exact molecule are proprietary, its structural motif is common in the development of:

- Kinase Inhibitors: Fluorinated pyrimidines are core structures in many small molecule kinase inhibitors used in targeted cancer therapies.[2]
- Antiviral Agents: It can serve as a building block for nucleoside analogs used in antiviral treatments.[2]
- Agrochemicals: The compound also finds use in the development of novel pesticides and herbicides.[2][13]



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Reactivity of **4,6-dichloro-5-fluoropyrimidine** as an intermediate.

Safety and Handling

4,6-dichloro-5-fluoropyrimidine is a hazardous chemical that causes severe skin burns and eye damage.[\[7\]](#)[\[14\]](#) It is also harmful if swallowed, in contact with skin, or inhaled.[\[7\]](#)[\[14\]](#) Strict adherence to safety protocols is mandatory.

Hazard Identification and Precautionary Statements

GHS Classification	Hazard Statement (H-Code)	Precautionary Statement (P-Code)	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312, P330	[7] [14]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	P280	[7] [14]
Skin Corrosion	H314: Causes severe skin burns and eye damage	P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405	[7] [14]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	P261, P271	[7] [14]
Serious Eye Damage	H318: Causes serious eye damage	P280, P305+P351+P338	[7]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[\[14\]](#) [\[15\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[15\]](#)
- Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[\[15\]](#)

- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[14][15]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[16]
- General Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14] Launder contaminated clothing before reuse.[14]

First Aid Measures

- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14][15] If not breathing, give artificial respiration.[15] Call a physician or poison control center immediately.[14][15]
- Skin Contact: Immediately take off all contaminated clothing.[14][15] Rinse skin with plenty of water or shower for at least 15 minutes.[14][15] Call a physician immediately.[15]
- Eye Contact: Rinse cautiously with water for several minutes.[14][15] Remove contact lenses, if present and easy to do.[15] Continue rinsing for at least 15 minutes.[14][15] Immediately call a physician or ophthalmologist.[15]
- Ingestion: Rinse mouth.[14][15] DO NOT induce vomiting.[14][15] Call a physician or poison control center immediately.[15]

Storage and Disposal

- Storage: Store locked up in a dry, cool, and well-ventilated place.[15] Keep the container tightly closed and store in a corrosives area.[15] Keep away from heat, sparks, and open flames.[15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15] Do not empty into drains.[16]

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